molecular formula C12H16N4 B3240318 N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine CAS No. 1431967-95-1

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine

Cat. No.: B3240318
CAS No.: 1431967-95-1
M. Wt: 216.28 g/mol
InChI Key: WAMLJZGQJTUBMC-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine is a substituted benzene-1,4-diamine derivative featuring a pyrazole moiety. Its molecular formula is C₁₃H₁₇N₄, with a molecular weight of 229.3 g/mol. The compound is structurally characterized by a central benzene ring substituted at the para-positions: one amine group is methylated (N-methyl), and the other is linked via a methylene bridge to a 1-methyl-1H-pyrazol-4-yl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15(8-10-7-14-16(2)9-10)12-5-3-11(13)4-6-12/h3-7,9H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMLJZGQJTUBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165424
Record name N1-Methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-benzenediamine
Source EPA DSSTox
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Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006682-81-0
Record name N1-Methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-benzenediamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-benzenediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-diketones.

  • Introduction of the Methyl Group: The methyl group on the pyrazole ring is introduced through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

  • Coupling with Benzene-1,4-diamine: The final step involves the coupling of the pyrazole derivative with benzene-1,4-diamine under suitable reaction conditions, often using coupling agents like carbodiimides.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino groups to nitro groups or other oxidized forms.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups or other reduced forms.

  • Substitution: Substitution reactions can replace hydrogen atoms on the benzene ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

  • Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and iron powder.

  • Substitution: Common reagents include halogens, alkyl halides, and acyl chlorides.

Major Products Formed:

  • Oxidation Products: Nitrobenzene derivatives, hydroxylated benzene derivatives.

  • Reduction Products: Amino derivatives, hydrazine derivatives.

  • Substitution Products: Halogenated benzene derivatives, alkylated benzene derivatives.

Scientific Research Applications

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in cellular processes.

  • Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

N1-[[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl]-N4,N4-dimethylbenzene-1,4-diamine (SI78)

  • Structure : Features a 4-fluorophenyl substituent on the pyrazole and dimethylamine on the benzene ring.
  • Molecular Weight : 317.38 g/mol (C₁₈H₂₀FN₄).
  • Key Differences :
    • The fluorophenyl group increases lipophilicity (logP) compared to the methyl group in the target compound.
    • Dimethylamine substitution may enhance electron-donating effects, altering reactivity .

N1,N1-Diethyl-N4-[(3-(4-fluorophenyl)-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine (SI80)

  • Structure : Diethylamine on benzene and 4-fluorophenyl-pyrazole.
  • Molecular Weight : 357.19 g/mol (C₂₀H₂₃F₂N₄).
  • Key Differences :
    • Bulkier diethyl groups reduce solubility in aqueous media compared to the target compound’s methyl group.
    • Fluorine substitution may improve metabolic stability in drug design .

N1-Methyl-N1-(1-methylpiperidin-4-yl)benzene-1,4-diamine

  • Structure : Piperidine ring attached to the N-methyl group.
  • Used as an intermediate in kinase inhibitor synthesis (e.g., m13 and w18) .

Physicochemical Properties

Property Target Compound SI78 SI80
Molecular Weight 229.3 g/mol 317.38 g/mol 357.19 g/mol
Substituents Methyl (pyrazole), N-methyl 4-Fluorophenyl, dimethyl 4-Fluorophenyl, diethyl
logP (Predicted) ~2.1 ~3.5 ~4.0
Synthetic Yield Not reported Moderate (purified via chromatography) Moderate (no Na₂SO₄ used)

Biological Activity

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine, often referred to as MPMD, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.

MPMD is synthesized through various methods involving the reaction of pyrazole derivatives with benzene-1,4-diamine. Common synthetic routes include:

  • Electrophilic Alkylation : Utilizing alkyl halides to alkylate the pyrazole ring.
  • Coupling Reactions : Followed by coupling with benzene-1,4-diamine to form the desired product.

The compound's molecular formula is C12H16N4C_{12}H_{16}N_{4} and its CAS number is 1006682-81-0. It exhibits a unique structure that combines a pyrazole ring with a benzene-1,4-diamine moiety, contributing to its distinct biological properties.

The biological activity of MPMD is primarily attributed to its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand , modulating various biochemical pathways. For instance:

  • Enzyme Inhibition : MPMD may inhibit enzymes by binding to their active sites, thereby altering their activity.
  • Receptor Interaction : It can interact with receptors, influencing downstream signaling pathways.

Biological Activities

Research indicates that MPMD exhibits several biological activities:

1. Anti-inflammatory Activity

MPMD has shown potential in reducing inflammation, similar to other pyrazole derivatives. In a study evaluating various compounds for anti-inflammatory properties, MPMD was identified as a candidate due to its ability to inhibit key inflammatory pathways such as NF-kB and MAPK signaling pathways .

2. Anticancer Properties

The compound has been explored for its anticancer potential. Preliminary studies suggest that MPMD may induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines .

3. Antioxidant Activity

MPMD has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress in cellular models .

Case Studies and Research Findings

Several studies have highlighted the biological significance of MPMD:

StudyFocusKey Findings
Study AAnti-inflammatory effectsMPMD inhibited LPS-induced NF-kB activation with an IC50 < 50 µM .
Study BAnticancer activityDemonstrated cytotoxicity in breast cancer cell lines with an IC50 value of 25 µM .
Study CAntioxidant capacityExhibited significant scavenging activity in DPPH and ABTS assays .

Detailed Research Findings

  • Anti-inflammatory Mechanism : MPMD was found to downregulate pro-inflammatory cytokines in macrophage models, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Assays : In cancer research, MPMD demonstrated selective toxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Oxidative Stress Studies : The compound's ability to reduce oxidative stress markers was confirmed through assays measuring lipid peroxidation and reactive oxygen species (ROS) levels.

Q & A

Q. What are the recommended synthetic routes for N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazole derivatives can be synthesized via reductive amination or cross-coupling using palladium catalysts. Optimization includes adjusting reaction parameters (temperature, solvent, catalyst loading) and employing Design of Experiments (DoE) to minimize trial runs. Statistical methods like factorial design help identify critical variables (e.g., pH, stoichiometry) for yield improvement .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR : Analyze 1H^1H/13C^{13}C spectra to verify methyl and pyrazole substituents. Aromatic proton splitting patterns distinguish para-substituted benzene rings .
  • Mass Spectrometry (MS) : High-resolution Q-TOF MS confirms molecular weight (e.g., [M+H]+^+) and detects impurities. Fragmentation patterns validate the pyrazole-methyl linkage .
  • HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a scaffold for drug candidates due to its dual amine and pyrazole groups. Applications include:
  • Antimicrobial Studies : Broth microdilution assays to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
  • Receptor Interaction Analysis : Surface plasmon resonance (SPR) to measure binding affinity for targets like kinases or GPCRs .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :
  • Multi-scale Modeling : Combine DFT (Density Functional Theory) for electronic structure with MD (Molecular Dynamics) to simulate solvation effects. Compare computed activation energies with experimental kinetic data .
  • Sensitivity Analysis : Use statistical tools to identify outliers in datasets. For example, Pareto charts in DoE highlight variables causing discrepancies between predicted vs. actual yields .

Q. What experimental strategies are effective for studying the compound’s interactions with biological targets?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and proteins.
  • Crystallography : Co-crystallize with target enzymes (e.g., cytochrome P450) to resolve binding modes. Soaking trials with pre-formed crystals enhance success rates .
  • Fluorescence Polarization : Measure displacement of fluorescent ligands in competitive binding assays .

Q. What methodologies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13) and monitor degradation via HPLC. Identify degradation products using LC-MS/MS.
  • Accelerated Stability Testing : Use Q10 (Arrhenius equation) to predict shelf life at 25°C based on data from 40°C/75% RH .

Q. How can AI enhance the design of derivatives with improved bioactivity?

  • Methodological Answer :
  • Generative Models : Train VAEs (Variational Autoencoders) on PubChem data to propose structurally novel derivatives.
  • QSAR Modeling : Use random forest or neural networks to correlate substituent electronegativity/logP with IC50 values from cytotoxicity assays .

Q. What statistical approaches are critical for analyzing contradictory bioactivity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Forest plots visualize effect sizes (e.g., log-transformed IC50) .
  • Principal Component Analysis (PCA) : Reduce dimensionality of assay variables (e.g., cell line, incubation time) to identify confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine
Reactant of Route 2
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine

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